Glycerol dilactate

Description

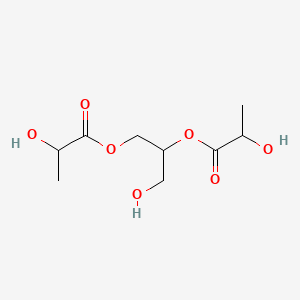

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSDCKDNZFNSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(CO)OC(=O)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268895 | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21067-20-9, 37449-92-6 | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21067-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyceryl 1,2-dilactate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Z74D2N9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of Glycerol Dilactate

Enzymatic Synthesis

Enzymatic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Lipases are commonly employed for the esterification of glycerol and lactic acid. The immobilized enzyme Lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, is particularly effective for this transformation. google.comgoogle.com The reaction can be conducted in the presence of organic solvents or in a solvent-free system. google.comepa.gov Adjusting the molar ratio of lactic acid to glycerol is crucial; a higher ratio, such as 3:1, can facilitate the esterification process. google.com

Below is a table summarizing typical conditions for the enzymatic synthesis of glycerol lactate (B86563) esters.

| Catalyst | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Approx. Yield |

| Novozym 435 | L-Lactic Acid/Glycerol (3:1) | None (Aqueous Media) | 60 | 48-72 | 70% |

| Various Lipases | L-Lactic Acid/Glycerol (1:1) | Acetone or Acetonitrile (B52724) | 50 | 24 | 50% |

Data synthesized from literature findings. google.com

Chemo-catalytic Synthesis

Chemical catalysis offers an alternative route, often involving higher temperatures and different selectivity profiles. While much research has focused on the catalytic conversion of glycerol to lactic acid, the principles of acid-catalyzed esterification are well-established. mdpi.comrsc.orgresearchgate.net The direct conversion of glycerol to lactate esters using heterogeneous catalysts is an area of active research. For instance, synergistic catalysts such as Au-CuO/Sn-Beta have been used to produce methyl lactate from glycerol, demonstrating a pathway that combines oxidation and esterification. mdpi.com For direct esterification to glycerol dilactate, solid acid catalysts or mineral acids could be employed, though reaction conditions must be carefully controlled to minimize side reactions like dehydration and polymerization.

Advanced Characterization and Analytical Techniques for Glycerol Dilactate

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for the separation and quantification of glycerol (B35011) dilactate from reaction mixtures and for the analysis of its isomeric forms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like glycerol dilactate. It is particularly useful for assessing the purity of the synthesized product and for separating its different isomers. The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be accomplished using a variety of detectors, with the Refractive Index Detector (RID) being common for compounds lacking a UV chromophore.

The esterification of glycerol with lactic acid can result in the formation of several isomers of this compound, including 1,2-dilactoyl-rac-glycerol and 1,3-dilactoyl-glycerol. The separation of these isomers is critical for understanding the reaction mechanism and for controlling the properties of the final product. Chiral stationary phases can be employed in HPLC to separate enantiomeric forms of the isomers.

A typical HPLC method for the analysis of this compound and related compounds from a reaction mixture is outlined in the table below.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 20 µL |

Using such a method, the retention times for the components of a typical reaction mixture can be determined, allowing for their quantification.

Table 2: Example Retention Times for Compounds in Glycerol Esterification

| Compound | Retention Time (minutes) |

| Glycerol | 3.5 |

| Lactic Acid | 4.2 |

| Glycerol Monolactate | 8.9 |

| This compound (1,3-isomer) | 12.1 |

| This compound (1,2-isomer) | 12.8 |

Gas Chromatography (GC) is a valuable tool for monitoring the progress of the esterification reaction between glycerol and lactic acid and for analyzing any volatile byproducts. Due to the low volatility of glycerol and its esters, derivatization is often necessary to convert them into more volatile compounds suitable for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The analysis is typically performed on a non-polar or medium-polarity capillary column, and detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of identifying unknown components in the reaction mixture through their mass spectra.

Monitoring the disappearance of reactants (glycerol and lactic acid) and the appearance of products (glycerol monolactate, this compound) over time allows for the determination of reaction kinetics.

Table 3: Typical GC Method Parameters for Derivatized Glycerol Esters

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, the protons on the glycerol backbone and the lactate (B86563) moieties will exhibit characteristic chemical shifts and coupling patterns. The integration of the signals provides quantitative information about the number of protons in each environment. For instance, the methine proton of the lactate group will appear as a quartet, while the methyl protons will be a doublet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the ester groups and the carbons of the glycerol backbone are particularly diagnostic. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the structure and the position of the lactate groups on the glycerol backbone.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Glycerol Dilactate

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycerol CH₂ (C1, C3) | 4.2 - 4.4 | ~64 |

| Glycerol CH (C2) | 4.0 - 4.1 | ~69 |

| Lactate CH (from lactic acid) | 5.0 - 5.2 (quartet) | ~68 |

| Lactate CH₃ (from lactic acid) | 1.4 - 1.6 (doublet) | ~20 |

| Carbonyl C=O | - | ~175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional groups.

Key characteristic absorption bands in the FTIR spectrum of this compound include a strong C=O stretching vibration from the ester carbonyl group, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage will also be prominent, usually in the 1100-1300 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹, which would be characteristic of unreacted glycerol or glycerol monolactate, can indicate the complete esterification to the dilactate form. A comparative FTIR fingerprint of glycerol, lactic acid, and their esterification product can confirm the formation of this compound.

Table 5: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=O (ester) | 1730 - 1750 | Stretching |

| C-O (ester) | 1100 - 1300 | Stretching |

| O-H (residual hydroxyl) | 3200 - 3600 (broad) | Stretching (if present) |

Thermal Analysis Studies of this compound Esters

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound esters.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the compound. By heating a sample at a constant rate and monitoring its weight loss as a function of temperature, the onset of decomposition and the temperature at which the maximum rate of decomposition occurs can be determined. For this compound, the TGA curve would show a single-step or multi-step decomposition process, depending on the stability of the different ester linkages. The thermal degradation of pure glycerol typically occurs in a single event.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting point (Tm) and glass transition temperature (Tg). For this compound, which may be a viscous liquid or a waxy solid at room temperature, DSC can reveal its melting behavior and any glass transitions. These properties are important for understanding its physical state and for its application in various formulations. For instance, the glass transition temperature of polylactic acid (PLA) can be influenced by the addition of glycerol esters as plasticizers. researchgate.net

Table 6: Representative Thermal Properties of Glycerol Esters

| Property | Typical Value Range for Glycerol Esters |

| Decomposition Onset (TGA) | 200 - 250 °C |

| Glass Transition Temp. (Tg) | -60 to -20 °C |

| Melting Point (Tm) | Varies with fatty acid chain length |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. While specific TGA data for pure this compound is not extensively available in the public domain, the thermal behavior of related glycerol esters and polyesters provides valuable insights.

Generally, the thermal decomposition of glycerol-based esters involves the breakdown of the ester linkages and the subsequent volatilization or degradation of the constituent molecules, glycerol and lactic acid. For comparison, pure glycerol typically shows a single-stage decomposition process with an onset temperature of around 199°C and a peak mass-loss rate at approximately 239°C when heated in a nitrogen atmosphere. netzsch.com The thermal stability of this compound is expected to be influenced by the degree of esterification and the presence of any residual reactants or catalysts.

Table 1: Illustrative TGA Data for Glycerol and Related Compounds

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Atmosphere |

| Glycerol | ~199 | ~239 | Nitrogen |

Note: This table is illustrative and based on data for glycerol. Specific values for this compound may vary.

Differential Scanning Calorimetry (DSC) for Thermal Transition Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. eag.com This allows for the characterization of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization behavior.

Specific DSC data for isolated this compound is sparse in readily available literature. However, studies on thermoset resins synthesized from lactic acid and glycerol provide insights into the thermal transitions of materials containing glycerol-lactic acid linkages. In one such study, a thermoset resin based on lactic acid oligomers and glycerol exhibited a glass transition temperature (Tg) of 98°C for a specific formulation. researchgate.net This Tg value is indicative of the transition from a rigid, glassy state to a more flexible, rubbery state and is a critical parameter for determining the material's service temperature.

The DSC thermograms of bioplastics plasticized with glyceryl lactate, a compound closely related to this compound, show a decrease in the glass transition temperature of the base polymer, which is a typical effect of plasticizers. researchgate.net

Table 2: Illustrative DSC Data for a Lactic Acid-Glycerol Based Thermoset Resin

| Material | Glass Transition Temperature (Tg) (°C) |

| Lactic Acid-Glycerol Thermoset Resin (n=3) | 98 |

Source: Based on data for a thermoset resin with a specific chain length. researchgate.net

Microscopic and Morphological Characterization

The microscopic structure and surface morphology of a material are critical to understanding its physical properties and performance. Scanning Electron Microscopy (SEM) is a widely used technique for this purpose, providing high-resolution images of a sample's surface.

Scanning Electron Microscopy (SEM) for Material Homogeneity and Morphology

While SEM images of pure this compound are not readily found, the morphological effects of its close analog, glyceryl lactate, have been studied in polymer blends. When glyceryl lactate is blended with polylactic acid (PLA), SEM can be used to visualize the fracture surface of the resulting material.

In a study on PLA plasticized with glyceryl lactate, SEM images of the fracture surfaces were used to assess the miscibility and homogeneity of the blend. The images revealed that at certain concentrations, the glyceryl lactate was well-dispersed within the PLA matrix, leading to a more uniform and continuous phase morphology compared to pure PLA. researchgate.net This indicates that glycerol-based lactate esters can act as effective plasticizers, influencing the microstructure of the polymer. The morphology observed through SEM can be directly correlated with the mechanical properties of the material, such as its flexibility and toughness.

Research on Applications and Functional Material Development

Glycerol (B35011) Dilactate as a Bio-based Plasticizer for Polymer Systems

Glycerol dilactate, an ester of glycerol and lactic acid, is emerging as a significant bio-based additive in the polymer industry. Derived from renewable resources like glycerol (a byproduct of biodiesel production) and lactic acid (from fermentation), it presents a sustainable alternative to conventional petroleum-based plasticizers. mdpi.comresearchgate.net Research is increasingly focused on its role in enhancing the properties of various polymers, particularly in improving flexibility and processing characteristics.

The primary measure of a plasticizer's efficiency is its ability to reduce the glass transition temperature (Tg) of a polymer, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov The incorporation of a plasticizer increases the free volume between polymer chains, enhancing their mobility. semanticscholar.org

In studies involving glyceryl lactate (B86563) as a plasticizer for Poly(lactic acid) (PLA), a significant reduction in Tg was observed, confirming its effective plasticizing action. researchgate.net The thermal properties of PLA blends plasticized with varying contents of glyceryl lactate demonstrate this trend. Similarly, research on other low-molecular-weight glycerol esters in Poly(vinyl chloride) (PVC) shows they are compatible and exert an effective plasticizing effect. mdpi.com For instance, adding glycerol trilevulinate, another glycerol derivative, at 40 parts per hundred resin (phr) can lower the Tg of PVC from 77°C to -23°C. nih.govacs.org While specific data for this compound in PVC is limited, the performance of analogous glycerol esters and lactate-based oligomers suggests a strong potential for effective plasticization. irispublishers.comacs.org An oligomeric lactate plasticizer, for example, was shown to lower the Tg of a PVC blend to 24.8°C. acs.org This indicates that the lactate and glycerol components are effective at disrupting the intermolecular forces within the PVC matrix.

Table 1: Effect of Glyceryl Lactate Content on Thermal Properties of PLA

This table is interactive. Click on headers to sort.

| Plasticizer Content (wt%) | Glass Transition Temp. (Tg) (°C) |

|---|---|

| 0 (Neat PLA) | 56.0 |

| 5 | 45.1 |

| 15 | 32.7 |

| 25 | 24.5 |

Data derived from studies on glyceryl lactate in PLA blends. researchgate.net

The addition of glycerol-based plasticizers significantly alters the mechanical properties of polymers, generally decreasing tensile strength and modulus while increasing flexibility and elongation at break. researchgate.netgoogle.com This "softening" effect is a direct result of the plasticizer molecules intercalating between polymer chains, which reduces intermolecular friction and allows the chains to slide past one another more easily. nih.gov

In research on PLA films plasticized with glyceryl lactate, a clear trend was observed: as the plasticizer content increased, the tensile strength decreased, while the elongation at break increased substantially. researchgate.net For example, with a 25% glyceryl lactate content, the elongation at break of PLA film increased to approximately 380%. researchgate.net This transformation from a rigid and brittle material to a ductile and flexible one is crucial for applications like packaging films. researchgate.net Similarly, studies on PVC plasticized with benzoate-acetate glycerol esters show that increasing the plasticizer content leads to higher elongation at break and lower tensile strength, indicating a good plasticization effect. google.com

Table 2: Mechanical Properties of PLA Films with Different Glyceryl Lactate Content

This table is interactive. Click on headers to sort.

| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 (Neat PLA) | 51.7 | 4.8 |

| 5 | 38.2 | 6.2 |

| 15 | 22.5 | 155.0 |

| 25 | 15.1 | 380.0 |

Data derived from studies on glyceryl lactate in PLA blends. researchgate.net

The compatibility between a plasticizer and a polymer is fundamental to achieving a stable and effective blend. rsc.org Most polymer blends are thermodynamically immiscible, which can lead to phase separation and poor mechanical properties. researchgate.net Good compatibility ensures the plasticizer is finely and stably dispersed within the polymer matrix.

Studies on PLA blended with glyceryl lactate have shown the system to be partially compatible. researchgate.net Morphological analysis revealed that the glyceryl lactate dispersed steadily within the PLA matrix as spherical droplets. researchgate.net While not perfectly miscible, this level of dispersion is often sufficient for effective plasticization. The compatibility of glycerol esters with PVC is attributed to the interactions between the polar ester groups of the plasticizer and the chlorine atoms of the PVC chains. researchgate.net For other biodegradable polymer blends, such as PLA/Poly(3-hydroxybutyrate) (PHB), glycerol derivatives like glyceryl tributyrate have been shown to be effective, indicating the versatility of glycerol-based esters across different polyester (B1180765) systems. iaea.org The use of compatibilizers can further enhance the performance of such blends. rsc.orgui.ac.id

A critical aspect of developing bio-based plasticizers is benchmarking their performance against conventional, petroleum-derived plasticizers like phthalates (e.g., DEHP, DOP, DINP) and non-phthalate alternatives (e.g., DOTP). irispublishers.comresearchgate.net For many years, phthalates have dominated the market, especially for PVC, due to their high efficiency and low cost. irispublishers.com However, health and environmental concerns have driven the search for safer alternatives. mdpi.com

Potential in Sustainable Polymer Synthesis and Polymer Modification

Beyond its use as an additive, this compound holds potential as a reactive building block for creating new polymers. Its molecular structure, featuring hydroxyl and carboxyl groups (or ester linkages), allows it to be chemically integrated into polymer chains.

Glycerol can be used as a monomer in polycondensation reactions with diacids like adipic acid or succinic acid to create polyesters. scielo.brd-nb.infonih.gov The three hydroxyl groups of glycerol allow for the formation of branched or even cross-linked polymer architectures. mdpi.commdpi.com

By extension, this compound, which is synthesized from glycerol and lactic acid, can act as a co-monomer in polyester synthesis. nih.gov When incorporated into a polymerization reaction, for example with other diols and diacids, the this compound unit can be built into the polymer backbone. The presence of a remaining hydroxyl group on the glycerol moiety allows it to function as an A3-type monomer, introducing a branch point in the polymer chain. This approach has been used to synthesize poly(glycerol succinate-co-maleate) elastomers, which are then used to improve the toughness of PLA. nih.gov This ability to create branched or partially cross-linked structures can significantly modify the mechanical properties of the final material, offering a pathway to novel bioplastics with tailored characteristics.

Functionalization of Poly(lactic acid) Systems with this compound

Poly(lactic acid) (PLA) is a biodegradable polyester derived from renewable resources, making it a promising alternative to petroleum-based plastics. rsc.orgmdpi.com However, its inherent brittleness, characterized by low elongation at break, restricts its use in applications requiring flexibility. rsc.org A common strategy to overcome this limitation is the incorporation of plasticizers, which increase the polymer's ductility. rsc.orgscirp.org

Research has focused on using biodegradable plasticizers to maintain the eco-friendly profile of PLA. This compound, synthesized through the esterification of glycerol with lactic acid, has been investigated as a renewable and effective plasticizer for PLA. researchgate.netresearchgate.net The addition of this compound to a PLA matrix has been shown to significantly modify its mechanical and thermal properties. researchgate.net

Studies demonstrate that blending this compound with PLA leads to a decrease in tensile strength and an increase in the elongation at break, indicating enhanced flexibility and toughness. researchgate.netresearchgate.net For instance, incorporating different weight percentages of this compound into a PLA film results in a trade-off between strength and ductility. Scanning Electron Microscopy (SEM) of the fracture surfaces of these blends reveals that at lower concentrations, this compound disperses as small, spherical droplets within the PLA matrix. researchgate.netresearchgate.net As the concentration increases, the size of these dispersed phases also increases, which is indicative of a partially compatible system. researchgate.net

The plasticizing effect is attributed to the interactions between the functional groups of the plasticizer and the polymer chains. scirp.org The this compound molecules position themselves between the PLA chains, reducing the intermolecular forces and thereby increasing the mobility of the polymer chains. scirp.org This increased mobility is also reflected in the thermal properties of the blends. Differential Scanning Calorimetry (DSC) shows that the glass transition temperature (T_g) of PLA decreases with the addition of this compound, a typical effect of plasticization.

The following interactive table summarizes research findings on the mechanical properties of PLA functionalized with varying content of glyceryl lactate, a compound closely related to this compound.

| Glyceryl Lactate Content (wt %) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| 0 (Neat PLA) | ~60 | ~4 | researchgate.net |

| 5 | ~50 | ~8 | researchgate.net |

| 15 | ~35 | ~150 | researchgate.net |

| 25 | ~20 | ~250 | researchgate.net |

Research into Other Industrial and Material Applications

Beyond its role as a plasticizer, the molecular structure of this compound suggests potential in other industrial applications where interfacial properties are critical. Research into related glycerol esters provides a basis for exploring these possibilities.

Glycerol esters, a class of compounds that includes this compound, are widely recognized for their surface-active properties and are used as emulsifiers in the food, cosmetic, and pharmaceutical industries. ijstr.orggoogle.com Emulsifiers are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) and a hydrophobic (oil-attracting) part. acs.orgresearchgate.net This dual nature allows them to reduce the interfacial tension between immiscible liquids like oil and water, facilitating the formation of a stable mixture known as an emulsion. cnchemsino.com

Glycerol-based non-ionic surfactants are often used as water-in-oil (w/o) emulsifiers. researchgate.net The effectiveness of an emulsifier is often characterized by its hydrophile-lipophile balance (HLB) value; glycerol esters like glycerol monostearate typically have low to intermediate HLB values, making them suitable for stabilizing w/o emulsions or acting as co-emulsifiers in oil-in-water (o/w) systems. ugr.es Research on glycerol derivatives shows their ability to modify the interface between aqueous solutions and surfactants, which aids in the formation of small droplets during emulsification. ijstr.org For example, glycerol carbonate, another derivative, has been shown to effectively emulsify light crude oil in water, forming stable emulsions that persist for over 24 hours. mdpi.com Given its structure, which combines the hydrophilic nature of glycerol with the more lipophilic character of lactate groups, this compound is a candidate for similar emulsification research.

The investigation of a compound's surfactant capabilities involves measuring its ability to lower the surface tension of a liquid and its tendency to self-assemble into structures called micelles. researchgate.net Surfactants concentrate at interfaces, and the surface concentration can be calculated from measurements of surface tension as a function of concentration. ugr.es A key parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to form micelles in the bulk solution. acs.orgacs.org A lower CMC value generally indicates a more efficient surfactant. acs.org

Studies on various glycerol-based surfactants provide insight into the potential interfacial activity of this compound. For instance, research on amino acid-based glycerol ether surfactants demonstrated their ability to significantly lower interfacial tension values at oil-water interfaces. researchgate.net Another study on glycerol carbonate determined its CMC to be approximately 42 mg/L, indicating its capacity to form an effective interfacial layer between crude oil and water. mdpi.com These glycerol derivatives reduce surface tension by forming a layer at the interface, which lowers the energy required to create the emulsion. mdpi.com The performance of these surfactants is linked to their molecular structure, including the length of hydrophobic chains and the nature of the hydrophilic head group. researchgate.net

The following interactive table presents key surfactant properties for related glycerol-based compounds, illustrating the range of interfacial activities that can be expected from this class of molecules.

| Compound | HLB Value | Critical Micelle Concentration (CMC) | Primary Application/Finding | Reference |

|---|---|---|---|---|

| Glycerol Monooleate | 2.7 | Not specified | Water-in-oil emulsifier | ugr.es |

| Glycerol Monostearate | 3.8 | Not specified | Water-in-oil emulsifier, food additive | ijstr.orgugr.es |

| Glycerol Carbonate | Not specified | ~42 mg/L | Effective emulsifier for crude oil | mdpi.com |

| Phenylalanine-glycerol ether | Not specified | Not specified | Achieves low interfacial tension in o/w emulsions | researchgate.net |

Environmental Aspects and Biorefinery Integration

Biodegradation Studies of Glycerol (B35011) Dilactate

Glycerol dilactate, as an ester of the naturally occurring and readily metabolizable compounds glycerol and lactic acid, is anticipated to be biodegradable. biviture.com The ester linkages are susceptible to hydrolysis, which would break down the molecule into its constituent parts, both of which can be assimilated by a wide range of microorganisms.

The microbial degradation of this compound is expected to proceed via enzymatic hydrolysis of its ester bonds. This process is primarily mediated by non-specific esterases and lipases, which are ubiquitous in various environments. nih.govresearchgate.net The initial step in the degradation pathway involves the cleavage of the two ester linkages, releasing one molecule of glycerol and two molecules of lactic acid.

Once liberated, both glycerol and lactic acid are readily metabolized by a diverse array of microorganisms through well-established metabolic pathways. mdpi.comnih.gov

Glycerol Metabolism: Bacteria can metabolize glycerol through either phosphorylation-dependent or oxidation-dependent pathways, leading to the formation of dihydroxyacetone phosphate (B84403) (DHAP), which then enters the central glycolytic pathway. nih.govresearchgate.net

Lactic Acid Metabolism: Lactic acid can be converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase, which can then enter the citric acid cycle for energy production or be used in various anabolic pathways.

The key enzymes involved in the initial breakdown of this compound are carboxylesterases, which catalyze the hydrolysis of ester bonds. nih.gov

| Enzyme Class | Action on this compound |

| Esterases | Hydrolyze the ester bonds, releasing glycerol and lactic acid. |

| Lipases | Can also exhibit esterase activity and contribute to the initial hydrolysis. |

| Lactate Dehydrogenase | Converts the released lactic acid to pyruvate. |

| Glycerol Kinase / Glycerol Dehydrogenase | Initiate the entry of glycerol into central metabolism. |

This table summarizes the primary enzyme classes involved in the biodegradation of this compound.

While specific in vitro and in situ biotransformation studies on this compound are not extensively documented in publicly available literature, research on related glycerol esters provides valuable insights. Studies on the enzymatic hydrolysis of other glycerol esters have demonstrated their susceptibility to degradation by various microbial enzymes. nih.gov For instance, research on the biodegradation of glycerol-based polyesters indicates that these materials are broken down by esterases. nih.gov

It is plausible that similar enzymatic systems would be effective in the biotransformation of this compound. In an environmental context, such as in soil or water, a consortium of microorganisms would likely act synergistically to completely mineralize this compound to carbon dioxide and water under aerobic conditions. nih.govresearchgate.net

The rate of biodegradation of glycerol lactate esters, including this compound, can be influenced by several environmental and molecular factors:

Microbial Population: The presence of a diverse and abundant microbial community with the requisite enzymatic machinery is crucial for efficient degradation.

Temperature and pH: Optimal temperature and pH conditions for the active microbial populations and their enzymes will enhance the rate of biodegradation.

Oxygen Availability: Aerobic conditions are generally more favorable for the complete mineralization of organic compounds.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, will support microbial growth and enzymatic activity.

Molecular Structure: While this compound is a relatively simple molecule, factors such as chain length and branching in more complex esters can influence the rate of enzymatic attack. biviture.com

Life Cycle Assessment (LCA) Considerations for Production and Application

The primary hotspots in the life cycle of this compound are likely to be associated with the production of its feedstocks:

Lactic Acid Production: Lactic acid is typically produced via fermentation of sugars. The environmental footprint of this process is influenced by the type of feedstock (e.g., corn, sugarcane), agricultural practices, and the energy inputs for fermentation and purification. dtu.dk

| Life Cycle Stage | Key Environmental Considerations |

| Raw Material Acquisition | Land use, water consumption, and fertilizer use for lactic acid feedstock; environmental profile of glycerol source (e.g., biodiesel byproduct). |

| Production | Energy consumption for esterification and purification; catalyst selection and potential for leaching or waste generation. |

| Use Phase | Potential for release into the environment; performance and durability affecting replacement frequency. |

| End-of-Life | Biodegradability in various environments (soil, water); potential for formation of any persistent intermediates. |

This table outlines the major considerations for a Life Cycle Assessment of this compound.

Adherence to Green Chemistry Principles in Synthesis and Utilization

The synthesis and utilization of this compound can align well with several of the twelve principles of green chemistry.

Challenges and Future Research Directions

Optimization of Synthesis Yields and Stereoselectivity

A primary challenge in synthesizing glycerol (B35011) dilactate is achieving high yields and selectivity. The direct esterification of glycerol with lactic acid is a reversible reaction that can yield a mixture of glycerol monolactate, glycerol dilactate, and glycerol trilactate. Driving the reaction towards the desired diester requires careful optimization of reaction conditions.

Table 1: Effect of Reaction Parameters on Glycerol Esterification with Lactic Acid

| Parameter | Effect on Reaction | Future Research Focus |

| Temperature | Higher temperature increases reaction rate and conversion. researchgate.net | Determining the optimal temperature to maximize dilactate selectivity without promoting side reactions or degradation. |

| Reactant Ratio | Excess glycerol can increase lactic acid conversion but may favor monolactate formation. researchgate.net | Fine-tuning the glycerol-to-lactic acid ratio (e.g., approaching 1:2) to specifically target dilactate synthesis. |

| Catalyst | Influences reaction rate and product distribution. | Development of catalysts with high selectivity for diesterification. |

| Water Removal | Shifting the equilibrium towards ester products. | Designing efficient in-situ water removal techniques for continuous processes. |

An even more complex challenge is controlling the stereoselectivity of the synthesis. Both glycerol and lactic acid (which exists as L-lactic acid and D-lactic acid) are chiral molecules. The resulting this compound can therefore exist as multiple different stereoisomers, each potentially having unique physical and chemical properties. Future research must focus on developing stereoselective catalytic systems, particularly enzymatic catalysts like lipases, which are known for their high specificity in esterification reactions. pan.olsztyn.pl While lipases have been successfully used for producing monoacylglycerols with high conversion, their application for stereospecific diester synthesis from glycerol and lactic acid remains a significant and underexplored area. pan.olsztyn.pl

Development of Novel and Highly Efficient Catalytic Systems

The choice of catalyst is pivotal for an efficient this compound synthesis process. Research has spanned homogeneous, heterogeneous, and enzymatic catalysts for converting glycerol into lactate (B86563) esters. rug.nl

Homogeneous catalysts , such as iridium and ruthenium complexes, have shown remarkable activity in converting glycerol to lactic acid, even with crude glycerol feedstock. rug.nlrsc.org However, these catalysts are often based on expensive precious metals, and their separation from the product mixture can be challenging, adding to process costs and complexity. researchgate.net

Heterogeneous catalysts offer the advantage of easier separation and reusability. A wide array of solid catalysts, including those based on platinum, gold, copper, and various metal oxides (e.g., Pt/C-γ-Al2O3, CuO/ZrO2), have been investigated for converting glycerol to lactic acid or its esters. chemrxiv.orgnih.govresearchgate.net For instance, Pt-based catalysts combined with solid acids like tin-containing zeolites can achieve high selectivity for lactic acid. rug.nlnih.gov The challenge lies in designing bifunctional catalysts that possess both the sites for activating glycerol and the acidic properties to catalyze esterification efficiently and selectively towards the dilactate. researchgate.net A significant hurdle is catalyst deactivation, especially when using impure crude glycerol, which contains contaminants that can poison catalytic sites. nih.gov Future work will focus on creating robust, low-cost, non-noble metal catalysts that are resistant to impurities and can be regenerated easily. researchgate.net

Enzymatic catalysts , particularly lipases, present a green and highly selective alternative. Lipases operate under mild conditions and can exhibit high regio- and stereoselectivity. pan.olsztyn.plmdpi.com For example, immobilized Candida antarctica lipase (B570770) B has been used effectively for synthesizing various esters. mdpi.com The primary challenges for enzymatic systems are the relatively longer reaction times, the cost and stability of the enzyme, and potential inhibition by substrates or products. nih.gov Research is directed towards improving enzyme immobilization techniques to enhance stability and reusability, and exploring novel lipases with higher tolerance and activity for this compound synthesis. nih.gov

Table 2: Comparison of Catalytic Systems for Glycerol Valorization

| Catalyst Type | Advantages | Challenges & Future Research Directions |

| Homogeneous | High activity and selectivity. rug.nl | Cost of precious metals, catalyst-product separation, waste generation. rug.nlresearchgate.net |

| Heterogeneous | Easy separation, reusability, potential for continuous processes. researchgate.net | Catalyst deactivation (especially with crude glycerol), lower selectivity than homogeneous catalysts, often requires harsh conditions. nih.gov |

| Enzymatic (Lipases) | High selectivity (including stereoselectivity), mild reaction conditions, environmentally benign. pan.olsztyn.plmdpi.com | Higher cost, lower stability, longer reaction times, potential for substrate/product inhibition. nih.gov |

Expansion of this compound Applications in Advanced Materials

While this compound holds promise, its applications are not yet widely commercialized. A significant area of research is its use as a bio-based plasticizer to improve the flexibility and reduce the brittleness of biodegradable polymers like polylactic acid (PLA) and polyvinyl chloride (PVC). researchgate.netacs.orgacs.org Studies have shown that glycerol-based esters can be effectively blended with PLA, reducing its glass transition temperature and increasing its elongation at break, thereby making it less brittle. researchgate.netrsc.org

Future research is aimed at moving beyond plasticizers to utilize this compound as a functional monomer or cross-linking agent in the synthesis of new polymers. Its three functional groups (two ester groups and one free hydroxyl group) make it a versatile building block for creating novel polyesters, polyurethanes, or other advanced materials. rug.nl The biodegradability of the ester linkages is a key feature, suggesting that polymers derived from this compound could be designed for controlled degradation. rsc.org The expansion of applications hinges on demonstrating unique properties in these new materials, such as enhanced biodegradability, specific thermal properties, or improved mechanical performance, that cannot be achieved with conventional monomers.

Table 3: Reported Effects of Glycerol-Based Ester Plasticizers on PLA Properties

| Property | Effect of Plasticizer Addition | Reference |

| Tensile Strength | Decreased | researchgate.net |

| Elongation at Break | Increased | researchgate.netrsc.org |

| Glass Transition Temp. (Tg) | Decreased | acs.orgrsc.org |

| Morphology | Can improve miscibility and reduce phase separation | researchgate.netrsc.org |

Elucidation of Reaction Mechanisms and Degradation Kinetics

A thorough understanding of both the formation and degradation pathways of this compound is crucial for process optimization and application development. The synthesis mechanism via direct esterification appears straightforward but involves a complex equilibrium between mono-, di-, and tri-esters, along with potential side reactions like oligomerization, especially at higher temperatures. researchgate.net

The mechanism for the catalytic conversion of glycerol to lactate, which is a related process, is known to proceed through a series of dehydrogenation, dehydration, and rearrangement steps. mdpi.comrsc.org For instance, glycerol can be first oxidized to dihydroxyacetone (DHA), which then rearranges to form lactic acid. chemrxiv.orgnih.gov While direct esterification follows a different path, understanding these competing reactions is essential for developing catalysts that selectively promote ester formation over oxidation or dehydration. Kinetic modeling is a key area for future research to accurately predict how reaction conditions affect the yield of this compound. Studies on similar esterification systems have developed kinetic models that can be adapted for this purpose. diva-portal.orgmdpi.com

The degradation kinetics of this compound are of particular interest for its use in biodegradable materials. The ester bonds are susceptible to hydrolysis, which can be abiotic (water-driven) or biotic (enzyme-driven). Research on related poly(glycerol-ester) materials like poly(glycerol sebacate) has shown that enzymatic digestion by lipases plays a significant role in their degradation, often proceeding via surface erosion. nih.gov The rate of degradation can be influenced by the polymer's structure and the specific enzymes present. mdpi.comresearchgate.net Future research should focus on detailed kinetic studies of both the hydrolytic and enzymatic degradation of this compound itself and of polymers incorporating it. This will allow for the prediction of material lifetimes and their environmental fate, which is critical for designing truly circular and sustainable materials. acs.org

Economic Viability and Scalability for Industrial Implementation

For this compound to become a commercially successful product, its production must be economically viable and scalable. The primary economic driver is the low cost of crude glycerol from the biodiesel industry. acs.orgfrontiersin.org However, the direct use of crude glycerol poses significant challenges, as impurities can deactivate catalysts and complicate purification steps, potentially necessitating a costly pre-purification process. nih.govrsc.orgmdpi.com

Techno-economic analyses of related glycerol valorization processes, such as the production of acetins (glycerol acetates) or solketal, provide valuable insights. frontiersin.orgresearchgate.net These studies show that profitability is highly sensitive to raw material costs (glycerol and, in this case, lactic acid), product selling price, and capital investment. nih.govacs.org For a facility producing diacetin (B166006) and triacetin (B1683017), a payback period of 1.7 years was estimated, highlighting the potential profitability if efficient processes are developed. nih.govresearchgate.net

Key challenges for the industrial scalability of this compound production include:

Feedstock Costs and Purity: Balancing the low cost of crude glycerol against the process complications it introduces is a major consideration. acs.orgnih.gov The cost of lactic acid, the other primary reactant, is also a significant factor.

Process Efficiency: Achieving high conversion and selectivity to the dilactate product is essential to minimize waste and reduce separation costs. This requires moving from batch reactions to more efficient continuous processes, such as those using reactive distillation. diva-portal.org

Separation and Purification: The final product mixture will contain unreacted starting materials, water, catalyst, and various esters. Developing energy-efficient and cost-effective methods for separating and purifying this compound to meet application-specific requirements is a critical and often overlooked challenge. rsc.orgslideshare.net

Market Development: Establishing robust markets and applications for this compound is necessary to justify the investment in large-scale production facilities.

Future research must integrate process engineering with catalyst development to design scalable, continuous production systems. diva-portal.org Comprehensive techno-economic models specific to this compound are needed to guide research efforts and identify the most critical areas for cost reduction, ultimately paving the way for its successful industrial implementation. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for glycerol dilactate, and what analytical techniques validate its purity and structure?

- Methodological Answer : this compound is synthesized via esterification of glycerol with lactic acid, typically using acid catalysts (e.g., sulfuric acid) under controlled humidity. Post-synthesis, nuclear magnetic resonance (NMR) (¹H/¹³C) is critical for structural confirmation, while high-performance liquid chromatography (HPLC) quantifies purity. For example, NMR peaks at δ 4.2–4.4 ppm (ester linkages) and δ 1.3–1.5 ppm (lactate methyl groups) confirm successful synthesis . However, cross-validate data with authoritative databases (e.g., NIST) due to inconsistencies in CAS registry entries for related compounds .

Q. How can researchers determine the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating this compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via gas chromatography-mass spectrometry (GC-MS) or enzymatic assays (e.g., lactate dehydrogenase for released lactate). Include controls with pure glycerol and lactic acid to distinguish degradation by-products. Replicate experiments across ≥3 batches to assess batch-to-batch variability .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological effects of this compound across cell-based studies?

- Methodological Answer : Contradictions may arise from cell-line-specific metabolism or impurities. Design a multi-arm study:

- Arm 1 : Test this compound purity (HPLC ≥98%) across cell lines (e.g., HEK293, HepG2).

- Arm 2 : Compare with lactate/glycerol controls to isolate dilactate-specific effects.

- Arm 3 : Use siRNA knockdown of lactate transporters (e.g., MCT1) to assess dependency.

Statistical analysis: Apply ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals. Reference protocols from metabolic stress studies .

Q. How can mixture design optimize this compound formulations for enhanced biocompatibility in drug delivery systems?

- Methodological Answer : Employ a ternary mixture design (e.g., this compound, PEG-400, polysorbate 80) to maximize drug solubility while minimizing cytotoxicity. Use response surface methodology (RSM) with constraints:

- Response Variables : Solubility (HPLC), cell viability (MTT assay).

- Constraints : Viability ≥80%, solubility ≥5 mg/mL.

Validate models via leave-one-out cross-validation. Cite mixture design frameworks from anti-caking research .

Q. What advanced mass spectrometry parameters improve this compound detection in complex biological matrices?

- Methodological Answer : Use ultra-high-resolution LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Optimize:

- Collision Energy : 20–30 eV for fragmentation (target ions: m/z 235.1 [M-H]⁻).

- Column : C18 with 0.1% formic acid in water/acetonitrile gradient.

Validate against spiked plasma samples (recovery ≥85%, RSD ≤15%). Reference DAPI dilactate quantification protocols for guidance on matrix effects .

Data Reliability & Reproducibility

Q. How should researchers address discrepancies in this compound’s thermal properties across literature sources?

- Methodological Answer : Discrepancies (e.g., melting point variations) may stem from polymorphic forms or impurities. Replicate DSC (differential scanning calorimetry) under inert gas (N₂) at 10°C/min. Compare results with computational models (e.g., COSMO-RS for solubility parameters). Cross-reference with peer-reviewed datasets, avoiding non-curated sources .

Q. What statistical approaches validate this compound’s role as a metabolic intermediate in in vivo studies?

- Methodological Answer : Use stable isotope tracing (¹³C-labeled this compound) coupled with metabolic flux analysis (MFA). Apply Bayesian inference to model flux distributions, prioritizing reactions with posterior probabilities >0.95. Validate via knockout models (e.g., CRISPR-Cas9 editing of lactate dehydrogenases) .

Literature & Experimental Design

Q. How can researchers leverage systematic reviews to identify gaps in this compound’s biomedical applications?

- Methodological Answer : Conduct a PRISMA-guided review using Google Scholar and PubMed. Search terms: "this compound" AND ("drug delivery" OR "metabolite"). Use "Cited by" features to track seminal papers. Apply PICOT frameworks to formulate hypotheses (e.g., "In murine models [P], does this compound [I] vs. free lactate [C] alter hepatic glycolysis [O] over 48h [T]?") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.